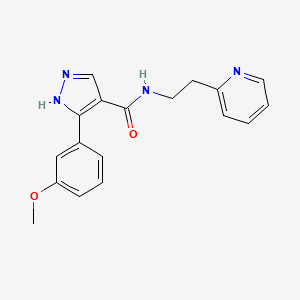![molecular formula C25H25FN2O3 B4258654 3-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2H-chromen-2-one](/img/structure/B4258654.png)
3-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2H-chromen-2-one
Descripción general
Descripción
3-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2H-chromen-2-one, also known as FDBC, is a chemical compound that has shown potential in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 3-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This inhibition can lead to the suppression of cell growth and the induction of cell death, which may explain its antitumor activity.
Biochemical and Physiological Effects:
3-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2H-chromen-2-one has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and neuroprotective effects, 3-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2H-chromen-2-one has been found to have anti-inflammatory and antioxidant properties. It has also been shown to improve glucose metabolism and insulin sensitivity, suggesting its potential as a treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2H-chromen-2-one in lab experiments is its high potency and specificity for certain enzymes and signaling pathways. This allows for more targeted and efficient research. However, one limitation of 3-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2H-chromen-2-one is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 3-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2H-chromen-2-one. One area of interest is its potential as a treatment for various types of cancer, including breast cancer and lung cancer. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2H-chromen-2-one and its potential side effects.
Conclusion:
In conclusion, 3-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2H-chromen-2-one is a promising chemical compound that has shown potential in various scientific research applications. Its potent antitumor and neuroprotective effects, as well as its anti-inflammatory and antioxidant properties, make it an attractive target for further research. However, its potential toxicity must be carefully monitored in lab experiments. With further research, 3-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2H-chromen-2-one may prove to be a valuable therapeutic agent for various diseases and conditions.
Aplicaciones Científicas De Investigación
3-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2H-chromen-2-one has been studied for its potential as a therapeutic agent in various scientific research applications. One study found that 3-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2H-chromen-2-one exhibited potent antitumor activity against human cancer cells, suggesting its potential as a cancer treatment. Another study showed that 3-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2H-chromen-2-one had neuroprotective effects and could potentially be used to treat neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
3-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane-2-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O3/c26-21-8-3-1-7-19(21)15-27-12-5-10-25(16-27)11-13-28(17-25)23(29)20-14-18-6-2-4-9-22(18)31-24(20)30/h1-4,6-9,14H,5,10-13,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUDKYJNOCABQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CC4=CC=CC=C4OC3=O)CN(C1)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-{[(3-hydroxy-1-methyl-2-oxo-3-piperidinyl)methyl]amino}ethyl)-6-phenyl-3(2H)-pyridazinone](/img/structure/B4258571.png)


![2-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4258596.png)
![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4258613.png)
![methyl 4-[({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)amino]-4-oxobutanoate](/img/structure/B4258621.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B4258627.png)
![2-[cyclopropyl(1,3-thiazol-5-ylmethyl)amino]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4258631.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(2-methyl-2-propen-1-yl)amine](/img/structure/B4258640.png)
![ethyl 4-(3-phenylpropyl)-1-[(2-pyrimidinylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4258671.png)
![ethyl 3-[(2E)-3-phenyl-2-propen-1-yl]-1-(1H-pyrazol-1-ylacetyl)-3-piperidinecarboxylate](/img/structure/B4258679.png)
![2-[(2,3-difluorophenoxy)methyl]-N-[2-(2-pyrazinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4258687.png)
![2-methyl-5-[4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4258700.png)
![5-ethyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4258703.png)